molecular formula C20H16F3N3OS B305921 N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B305921
M. Wt: 403.4 g/mol
InChI Key: JOUGKGRCCHVAHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as MPTAS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Inflammatory cells, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to reduce the production of pro-inflammatory cytokines, leading to the attenuation of inflammation. In plants, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to enhance photosynthesis and increase the activity of antioxidant enzymes, leading to improved plant growth and stress tolerance.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has several advantages for lab experiments, including its relatively low cost, high stability, and ease of synthesis. However, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide also has some limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. In medicine, further research is needed to elucidate the mechanism of action of N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide and its potential applications in the treatment of various diseases. In agriculture, further research is needed to determine the optimal conditions for the use of N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide as a plant growth enhancer and stress tolerance agent. In material science, further research is needed to investigate the corrosion inhibition properties of N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide and its potential applications in various industries.
Conclusion
In conclusion, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is needed to fully understand its potential and limitations.

Synthesis Methods

N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide can be synthesized using a multi-step process that involves the reaction of 2-methylphenylamine with 2-chloroacetyl chloride to form N-(2-methylphenyl)-2-chloroacetamide. The resulting compound is then treated with potassium thioacetate to yield N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide.

Scientific Research Applications

N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to exhibit antitumor, anti-inflammatory, and neuroprotective properties. In agriculture, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been studied for its ability to enhance plant growth and resistance to abiotic stress. In material science, N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been investigated for its potential use as a corrosion inhibitor.

properties

Product Name

N-(2-methylphenyl)-2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Molecular Formula

C20H16F3N3OS

Molecular Weight

403.4 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H16F3N3OS/c1-13-7-5-6-10-15(13)24-18(27)12-28-19-25-16(14-8-3-2-4-9-14)11-17(26-19)20(21,22)23/h2-11H,12H2,1H3,(H,24,27)

InChI Key

JOUGKGRCCHVAHJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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